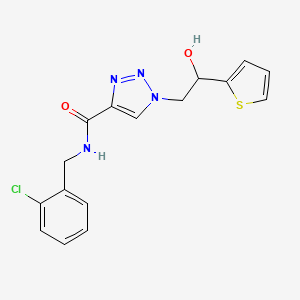
N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15ClN4O2S and its molecular weight is 362.83. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an anticancer agent. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chlorobenzyl group : Enhances lipophilicity and biological activity.
- Hydroxyethyl moiety : Contributes to solubility and interaction with biological targets.
- Thiophene ring : Known for its role in enhancing biological activity through various mechanisms.
The molecular formula is C15H15ClN4O2S, with a molecular weight of approximately 348.82 g/mol.
Anticancer Properties
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer potential. For instance, derivatives of 1,2,3-triazoles have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis by inhibiting NF-kB activation |
| Triazole Derivative 2 | MDA-MB-231 | 5.04 | Arrests cell cycle in G0/G1 phase |
| N-(2-chlorobenzyl)-triazole | Various | TBD | Potential modulation of gene expression |
In a study by Yu et al., triazole-containing hybrids displayed notable cytotoxicity against HT-29 and MDA-MB-231 cell lines, with IC50 values significantly lower than conventional treatments . The mechanism often involves the induction of reactive oxygen species (ROS) and subsequent apoptosis.
Other Biological Activities
Beyond anticancer effects, compounds similar to N-(2-chlorobenzyl)-triazole have been investigated for:
- Antimicrobial Activity : Some triazole derivatives exhibit broad-spectrum antimicrobial properties.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways makes these compounds candidates for treating chronic inflammatory diseases.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of triazole derivatives:
- Study on Triazole Hybrids : A series of 1,2,3-triazolo-dihydroartemisinin-coumarin hybrids showed promising anticancer activity with specific IC50 values indicating their potential as therapeutic agents against cancer .
- Mechanistic Insights : Research demonstrated that triazole compounds can inhibit critical pathways involved in cancer progression, such as NF-kB signaling, leading to reduced cell proliferation and increased apoptosis in tumor cells .
- Comparative Analysis : In comparative studies of various triazole derivatives, those with specific substituents (like chlorobenzyl) exhibited enhanced biological activity compared to their non-substituted counterparts .
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c17-12-5-2-1-4-11(12)8-18-16(23)13-9-21(20-19-13)10-14(22)15-6-3-7-24-15/h1-7,9,14,22H,8,10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIILNITVXCXOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














